Methanone, (1-aminocyclopentyl)phenyl-
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Overview
Description
Methanone, (1-aminocyclopentyl)phenyl-, also known as cyclopentyl phenyl ketone, is an organic compound with the molecular formula C12H15NO. This compound features a phenyl group attached to a cyclopentyl ring via a methanone (carbonyl) group, with an amino group attached to the cyclopentyl ring. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-aminocyclopentyl)phenyl- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Methanone, (1-aminocyclopentyl)phenyl- often involves the use of catalytic hydrogenation and high-pressure reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-aminocyclopentyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanone, (1-aminocyclopentyl)phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methanone, (1-aminocyclopentyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, thereby modulating various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl phenyl ketone: Similar structure but lacks the amino group.
Phenyl(piperazin-1-yl)methanone: Contains a piperazine ring instead of a cyclopentyl ring.
(3-Aminophenyl)(phenyl)methanone: Similar structure with an amino group on the phenyl ring.
Uniqueness
Methanone, (1-aminocyclopentyl)phenyl- is unique due to the presence of both a cyclopentyl ring and an amino group, which confer distinct chemical and biological properties
Properties
CAS No. |
500168-22-9 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(1-aminocyclopentyl)-phenylmethanone |
InChI |
InChI=1S/C12H15NO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2 |
InChI Key |
YYXCLTGWYLYDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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